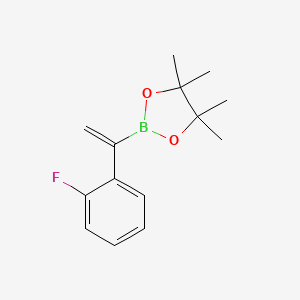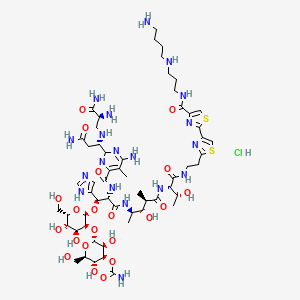
Bleomycin A5 Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bleomycin A5 Hydrochloride Salt is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is part of the bleomycin family, which includes several related compounds such as bleomycin A2 and B2. This compound is primarily used as an antineoplastic agent in chemotherapy, particularly for treating various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bleomycin A5 Hydrochloride Salt involves complex multi-step processes. The initial steps include the fermentation of Streptomyces verticillus to produce the bleomycin complex. This complex is then subjected to various purification processes, including chromatography, to isolate Bleomycin A5. The isolated compound is then converted into its hydrochloride salt form through a reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the purity and quality of the final product. The production process is strictly regulated to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bleomycin A5 Hydrochloride Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of metal ions such as iron.
Reduction: Reduction reactions can occur under specific conditions, altering the compound’s structure and activity.
Substitution: Various substitution reactions can modify the functional groups attached to the bleomycin molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal ions like iron.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of reactive oxygen species, which play a crucial role in the compound’s antineoplastic activity .
Wissenschaftliche Forschungsanwendungen
Bleomycin A5 Hydrochloride Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycopeptide antibiotics and their interactions with metal ions.
Biology: The compound is used to study DNA damage and repair mechanisms due to its ability to induce single and double-strand breaks in DNA.
Medicine: It is widely used in chemotherapy for treating various cancers.
Wirkmechanismus
Bleomycin A5 Hydrochloride Salt exerts its effects primarily through the inhibition of DNA synthesis. It binds to DNA and induces single and double-strand breaks, leading to cell death. The compound’s activity is dependent on the presence of oxygen and metal ions, which facilitate the formation of reactive oxygen species. These species cause oxidative damage to DNA, ultimately leading to apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bleomycin A2: Another member of the bleomycin family, used similarly in chemotherapy.
Bleomycin B2: Also used in cancer treatment, with a slightly different structure and activity profile.
Uniqueness
Bleomycin A5 Hydrochloride Salt is unique due to its specific structure and the presence of the hydrochloride salt form, which enhances its solubility and stability. This makes it particularly effective in clinical applications and research settings .
Eigenschaften
Molekularformel |
C57H90ClN19O21S2 |
|---|---|
Molekulargewicht |
1477.0 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24-,25-,26+,27+,31+,32-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,55-,56+;/m1./s1 |
InChI-Schlüssel |
NRVKJXFKQWUKCB-YOXWSFJOSA-N |
Isomerische SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Kanonische SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


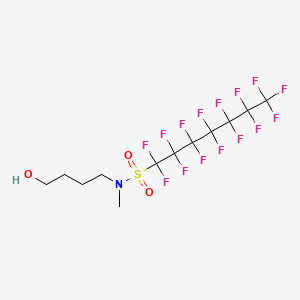


![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
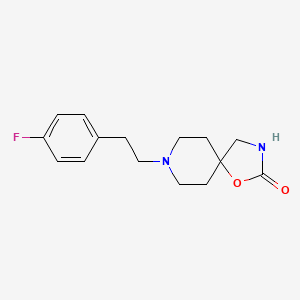
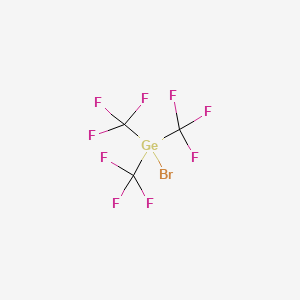
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
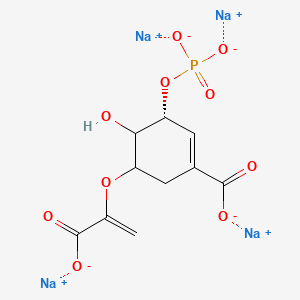
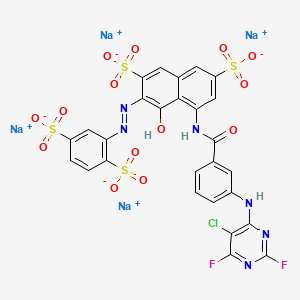
![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)


